molecular formula C19H15ClN4O3 B3960331 N-(3-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide

N-(3-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide

Cat. No.: B3960331
M. Wt: 382.8 g/mol
InChI Key: WFQFOOCPUZDZCI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitro group, and a pyridinylmethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 3-chlorobenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide core through an amide coupling reaction with pyridin-3-ylmethylamine. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins critical for the survival of pathogens like Mycobacterium tuberculosis. The nitro group can undergo reduction within the biological environment, leading to the formation of reactive intermediates that can disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in scientific research .

Properties

IUPAC Name

N-(3-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-4-1-5-15(9-14)23-19(25)17-10-16(24(26)27)6-7-18(17)22-12-13-3-2-8-21-11-13/h1-11,22H,12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQFOOCPUZDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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